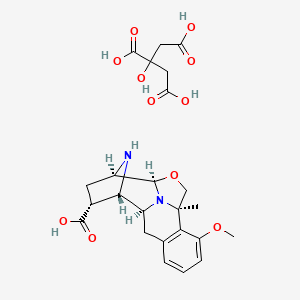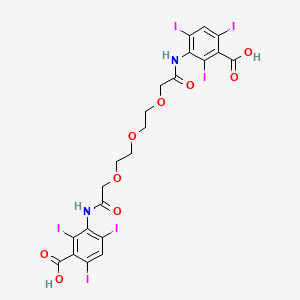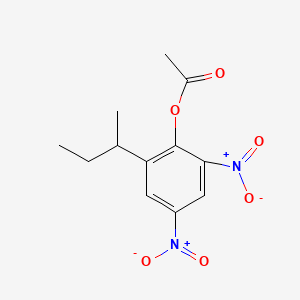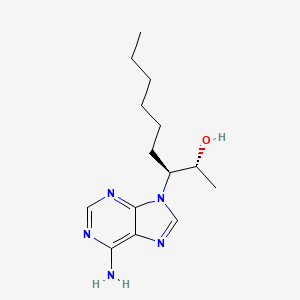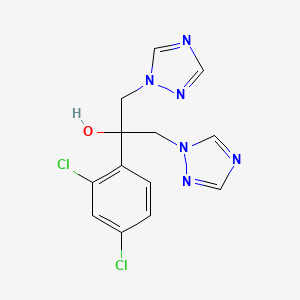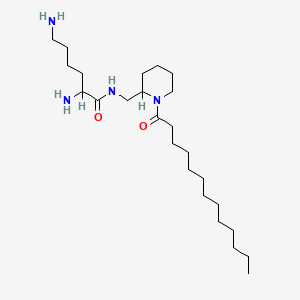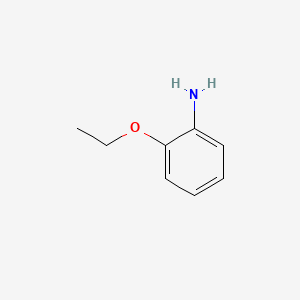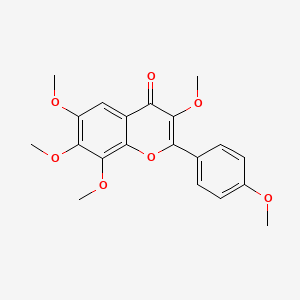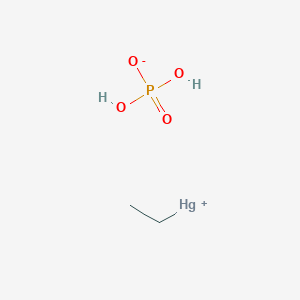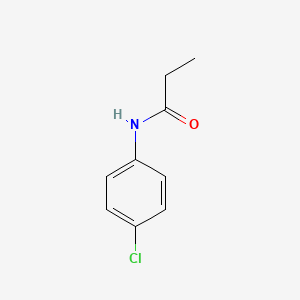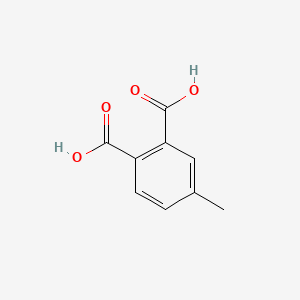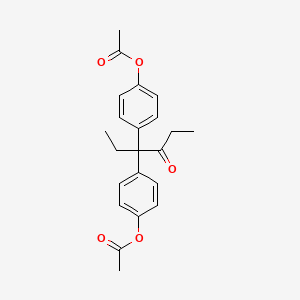
4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis[4-(acetyloxy)phenyl]3-hexanone is a diarylmethane.
Scientific Research Applications
Mass Spectral Analysis
- The mass spectra of compounds including 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate have been studied, revealing characteristic fragment ions associated with alkyl and aryl group loss, and rearrangements, aiding in understanding the compound's structural characteristics (Engel et al., 1978).
Chromatographic Analysis
- Gas-liquid chromatography has been utilized for the quantitative determination of isomeric compounds, including 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate, in industrial products (Fontani et al., 1969).
Bioremediation Studies
- Research has been conducted on the bioremediation of environmental pollutants like Bisphenol A, where derivatives including 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate were studied for their degradation capabilities (Chhaya & Gupte, 2013).
Cancer Research
- 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate has been synthesized and evaluated in studies related to its potential for inhibiting tumor growth in breast cancer cell lines (Kranzfelder et al., 2004).
Estrogen Receptor Binding Studies
- This compound has been involved in studies examining its binding affinity to estrogen receptors, which is significant in understanding its interaction with biological systems (Landvatter & Katzenellenbogen, 1982).
Material Science Applications
- The compound has been included in the synthesis of various high molecular polymers, showcasing its utility in materials science (Saeed et al., 2008).
Chemopreventive Studies
- Studies have evaluated derivatives of 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate for their potential in chemoprevention, particularly in the context of lung cancer cells (Lee et al., 2012).
Environmental Pollution Studies
- Research on the metabolism of Bisphenol A by bacteria has included compounds structurally related to 4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate, highlighting its significance in environmental pollution studies (Spivack et al., 1994).
Neuroinflammatory Disease Research
- The compound's derivatives have been examined for their effects on neuro-inflammatory diseases, providing insights into potential therapeutic applications (Kim et al., 2014).
properties
CAS RN |
18922-12-8 |
|---|---|
Product Name |
4,4-Bis(p-hydroxyphenyl)-3-hexanone diacetate |
Molecular Formula |
C22H24O5 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[4-[3-(4-acetyloxyphenyl)-4-oxohexan-3-yl]phenyl] acetate |
InChI |
InChI=1S/C22H24O5/c1-5-21(25)22(6-2,17-7-11-19(12-8-17)26-15(3)23)18-9-13-20(14-10-18)27-16(4)24/h7-14H,5-6H2,1-4H3 |
InChI Key |
IKCMGESKFZLMGO-UHFFFAOYSA-N |
SMILES |
CCC(=O)C(CC)(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CCC(=O)C(CC)(C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Other CAS RN |
18922-12-8 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




